molecular formula C13H15NO3 B061308 (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 173340-19-7

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No. B061308
M. Wt: 233.26 g/mol
InChI Key: CFGKWSDAMXTRHE-ONGXEEELSA-N
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Description

This compound belongs to a class of organic compounds known as pyrrolidine derivatives. These compounds have been studied for their various chemical and physical properties, as well as their potential applications in different fields of chemistry and biology.

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves multi-component condensation reactions, starting from 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The intermediate 3-aminopyrrole derivative is typically generated in situ by regioselective decarboxylation (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of this compound have been explored using various techniques such as FT-IR, NMR, and UV. Quantum chemical methods have been applied to study different molecular properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Chemical Reactions and Properties

The chemical behavior and reactions of this compound relate to its functional groups and molecular structure. Specific reactions include decarboxylation, condensation, and interactions with various chemical agents, demonstrating its reactivity and utility in organic synthesis.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure provide insights into the material's behavior in different conditions. The crystal and molecular structures of similar pyrrolidine derivatives have been analyzed to understand the relationship between structure and physical properties (Maurin et al., 2002).

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of a compound closely related to (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid were investigated through various techniques, including FT-IR, NMR, and UV spectroscopy. Quantum chemical methods provided insights into its electronic structure, including Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This study highlights the compound's potential in chemical synthesis and material science, demonstrating its spectroscopic characterization and electronic properties (Devi, Bishnoi, & Fatma, 2020).

Synthesis and Structural Characterization

Research on a beta-amino acid tethered to a pyrrolidin-2-one ring, derived from a similar compound, achieved the first synthesis of a beta-foldamer. This foldamer's 12-helix conformation was confirmed by NMR analysis and molecular dynamics (MD) simulations, indicating its potential for creating novel bioactive molecules and materials with specific structural features (Menegazzo et al., 2006).

Antibacterial Activity

A study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, structurally related to the compound , showed that these derivatives possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that modifications of the pyrrolidine ring structure could lead to new antibacterial agents, highlighting the compound's significance in medicinal chemistry and drug development (Devi et al., 2018).

Chemical Synthesis and Applications

The synthesis and characterization of various pyrrolidine derivatives, including the compound of interest, have been explored for their potential in creating new chemical entities. These studies focus on the development of novel synthetic routes, structural analysis through spectroscopy, and evaluating biological activities, emphasizing the broad applicability of these compounds in drug discovery, material science, and as intermediates in organic synthesis. The research demonstrates the compound's versatility and potential as a building block in the synthesis of complex molecules with specific properties and activities (Weber et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKWSDAMXTRHE-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352346
Record name (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid

CAS RN

173340-19-7
Record name (3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1'S,3S)-(-)-1-(1'-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid
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